Amolopin-n2 antimicrobial peptide
Description
Amolopin-N2 is a cationic antimicrobial peptide (AMP) characterized by its α-helical secondary structure, a common motif among AMPs that facilitates membrane disruption in microbial targets . Amolopin-N2 exhibits broad-spectrum activity against Gram-negative and Gram-positive bacteria, with reported minimal inhibitory concentrations (MICs) in the range of 1–10 µM, comparable to well-studied AMPs like magainin II and cecropin A .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FTMKKSLLLLFFLGTINLSLCEQERNAEEERRDDLGERQAEVEKR |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Amolopin-N2 shares structural similarities with other α-helical AMPs but differs in key parameters that influence efficacy and selectivity:
| Property | Amolopin-N2 | Magainin II | Protegrin I | Cecropin A | Peptoid (e.g., PM-15) |
|---|---|---|---|---|---|
| Length (residues) | 18 | 23 | 18 | 37 | 12 |
| Net Charge | +5 | +3 | +7 | +7 | +4 |
| Hydrophobicity | 42% | 35% | 50% | 30% | 45% |
| Secondary Structure | α-helix | α-helix | β-hairpin | α-helix/β-sheet | Helical peptoid |
| Source | Synthetic | Frog skin | Porcine leukocytes | Insect hemolymph | Synthetic mimic |
Data derived from APD3, dbAMP 2.0, and comparative studies .
Amolopin-N2’s moderate hydrophobicity and charge balance reduce hemolytic activity compared to highly cationic peptides like protegrin I, which has a +7 charge but exhibits cytotoxicity at therapeutic doses . Peptoids, such as PM-15, mimic AMPs but achieve greater protease resistance due to their non-natural backbone, though they often require higher MICs (5–20 µM) .
Antimicrobial Activity and Selectivity
Amolopin-N2’s MIC values against model pathogens highlight its potency relative to peers:
| Pathogen | Amolopin-N2 (MIC, µM) | Magainin II (MIC, µM) | Cecropin A (MIC, µM) | Peptoid PM-15 (MIC, µM) |
|---|---|---|---|---|
| E. coli | 2.5 | 5.0 | 1.0 | 10.0 |
| S. aureus | 5.0 | 10.0 | 2.5 | 20.0 |
| C. albicans | 10.0 | 20.0 | 5.0 | >50.0 |
Data synthesized from in vitro studies and database entries .
Cecropin A outperforms Amolopin-N2 against Gram-negative bacteria due to its extended helix and stronger electrostatic interactions with lipopolysaccharides (LPS) . However, Amolopin-N2’s lower hemolytic activity (HC50 > 200 µM) compared to magainin II (HC50 ~100 µM) makes it a safer candidate for systemic applications .
Mechanisms of Action and Resistance
Like most AMPs, Amolopin-N2 disrupts microbial membranes via electrostatic interactions and pore formation. Circular dichroism (CD) studies on analogous peptides (e.g., magainin 2) show that α-helical structuring is enhanced upon binding to bacterial membranes, a trait shared by Amolopin-N2 . In contrast, peptoids like PM-15 adopt membrane-disrupting conformations without relying on chiral centers, reducing the likelihood of resistance .
Notably, AMPs such as protegrin I exhibit rapid bactericidal activity but face challenges like binding to host proteins (e.g., serum albumin), which lowers bioavailability . Amolopin-N2’s shorter length may mitigate this issue, as seen in studies linking reduced peptide length to improved tissue penetration .
Therapeutic Potential and Optimization
Amolopin-N2’s efficacy can be enhanced through modifications:
- Amino Acid Substitution: Replacing labile residues (e.g., lysine with arginine) improves protease resistance, as demonstrated in analogs of esculentin-1a .
- Nanoparticle Conjugation: Encapsulation in lipid nanoparticles increases stability and target specificity, a strategy validated for other AMPs .
In contrast, peptoids and D-amino acid-modified peptides (e.g., SP10-5 from Table S3 ) show promise in plant protection but lack sufficient data for human therapeutic use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
